2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one
Description
2,2-Bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one is a fused heterocyclic compound featuring a thiazolo-triazinone core substituted with two trifluoromethyl (-CF₃) groups at the 2-position.
Properties
CAS No. |
352317-56-7 |
|---|---|
Molecular Formula |
C7H3F6N3OS |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H3F6N3OS/c8-6(9,10)5(7(11,12)13)14-3(17)16-1-2-18-4(16)15-5/h1-2H,(H,14,17) |
InChI Key |
LHDUXZJXKHLNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(NC(=O)N21)(C(F)(F)F)C(F)(F)F |
solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one typically involves the reaction of thiazole derivatives with triazine precursors under specific conditions. One common method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The trifluoromethyl (-CF₃) groups in the target compound enhance lipophilicity and metabolic stability compared to phenyl or morpholino substituents . Morpholino derivatives (e.g., Compound 22 in ) exhibit improved solubility in polar solvents (e.g., THF/MeOH) due to their hydrophilic morpholine rings, whereas trifluoromethylated analogs may require specialized solvents .
Biological Activity: Thiazolo-triazinones with phenyl groups (e.g., Compound 2 in ) show moderate antibacterial activity, whereas trifluoromethylated derivatives are hypothesized to exhibit stronger bioactivity due to enhanced membrane permeability .
Synthetic Routes: The target compound’s synthesis likely involves advanced cyclization techniques, similar to the Mannich procedure used for phenyl-substituted analogs . In contrast, morpholino-triazines require multi-step coupling reactions with ureido intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
